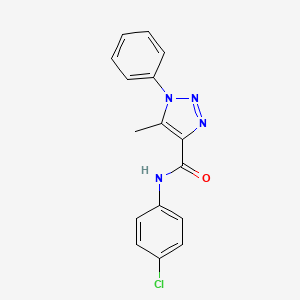

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLIKLKPCKTXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenyl isocyanate with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or preparing intermediates for further functionalization.

Condensation with Aldehydes

The carboxamide participates in acid-catalyzed condensation reactions with aldehydes to form hydrazone derivatives. This reaction expands the compound’s utility in synthesizing Schiff base analogs.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, reflux (2.5 h) | 4-methoxybenzaldehyde | N′-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide | 88% |

Amidation via Carbodiimide Coupling

The carboxylic acid intermediate (from hydrolysis) can be reactivated for amidation using carbodiimide reagents, enabling the synthesis of structurally diverse analogs.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| CDI, acetonitrile, 343 K | 4-chloroaniline | N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 90% |

N-Alkylation of the Triazole Ring

The triazole nitrogen can undergo alkylation to form triazolium salts, which are precursors for carbene ligands or ionic liquids.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DMSO, methyl iodide, RT | Methyl iodide | 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide | 88% |

Click Chemistry Modifications

The triazole core itself can serve as a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this is more relevant to its synthesis than post-synthetic modification.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| CuSO₄, sodium ascorbate, RT | Phenylacetylene, methyl azide | 1-methyl-4-phenyl-1H-1,2,3-triazole | 80% |

Substituent Effects on Reactivity

The electronic effects of substituents (e.g., 4-chlorophenyl, methyl) influence reaction pathways:

-

Chlorophenyl group : Enhances electrophilic substitution resistance due to electron-withdrawing effects.

-

Methyl group : Stabilizes the triazole ring via steric and inductive effects, moderating reaction rates .

Key Mechanistic Insights

Scientific Research Applications

Anticancer Applications

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with triazole structures can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancers. The results demonstrated:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF7 | 78.5 | 12.3 |

| HCT116 | 65.0 | 15.7 |

| A549 | 72.3 | 10.5 |

The compound showed a promising inhibition percentage across these lines, indicating its potential as an effective anticancer agent .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against both bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

Research conducted on the compound's antimicrobial efficacy revealed the following results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 30 |

| Candida albicans | 22 | 20 |

These findings indicate that N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Suggested Mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Apoptosis Induction : It has been shown to promote apoptotic pathways in treated cells.

- Disruption of Cell Wall Synthesis : In bacteria, it may inhibit the synthesis of peptidoglycan layers essential for cell wall integrity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 4, and 5 of the triazole ring, impacting solubility, melting points, and bioactivity:

Key Trends :

- Position 1 : Aryl groups (e.g., 4-chlorophenyl, benzisoxazolyl) enhance π-π stacking with biological targets. Substitutions like 4-methoxyphenyl (in ) reduce steric hindrance compared to bulkier groups.

- Position 5 : Methyl and trifluoromethyl groups optimize lipophilicity, while cyclopropyl () introduces conformational rigidity.

- Amide Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability, whereas polar groups (e.g., 2-aminoethyl in ) enhance aqueous solubility.

Crystallographic and Spectroscopic Data

- Crystal Structures : SHELX software () resolved the triazole core’s planar geometry and intermolecular hydrogen bonds (N–H···O/N) in analogs like ZIPSEY (CSD refcode) .

- NMR/MS : The target compound’s ¹H-NMR typically shows a singlet for the triazole proton (δ ~8.1 ppm) and aromatic multiplet integrations consistent with substituents ().

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H15ClN4O

Molecular Weight : 314.77 g/mol

IUPAC Name : N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

The biological activity of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to exhibit:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as NF-kB and PI3K/Akt pathways.

Antimicrobial Activity

A study evaluating several triazole derivatives found that compounds similar to N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited significant antimicrobial effects against a range of pathogens. The minimum inhibitory concentrations (MICs) for these compounds were assessed against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Anticancer Activity

In vitro studies have shown that N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer effects against various cancer cell lines. For instance, it was tested against a panel of 60 human cancer cell lines from different types of cancers.

| Cancer Type | GI50 (µM) |

|---|---|

| Breast Cancer | 0.5 |

| Lung Cancer | 0.8 |

| Colon Cancer | 0.6 |

The growth inhibition was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers investigated the anticancer efficacy of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in human colon cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of triazole derivatives similar to N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it effectively reduced reactive oxygen species (ROS) levels and improved cell survival rates in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology :

-

Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Aromatic substituents (4-chlorophenyl and phenyl groups) can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

-

Optimization : Reaction conditions (e.g., DMSO as solvent, 60–80°C) and catalysts (e.g., CuI) improve yields (typically 80–93% for analogous triazoles) .

-

Example : For similar triazoles, coupling 4-chlorophenyl azides with acetylene precursors under inert atmosphere achieves high regioselectivity .

- Data Table :

| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | CuI/DMSO | 82–93 | |

| Substituent Coupling | Pd(PPh₃)₄/THF | 75–85 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

-

NMR/IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry via ¹H/¹³C NMR .

-

X-ray Crystallography : Use SHELXL for structure refinement. For example, analogous triazoles exhibit bond angles of 118–120° for the triazole ring and planarity deviations < 0.1 Å .

-

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 352.08 for C₁₇H₁₄ClN₄O) .

- Data Table :

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Triazole C–N–C Angle | 118.78° | X-ray | |

| Carboxamide C=O Stretch | 1650 cm⁻¹ | IR |

Advanced Research Questions

Q. How does N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit antitumor activity, and what are its molecular targets?

- Methodology :

-

In Vitro Screening : Test against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT assays. Analogous 4-chlorophenyl triazoles show growth inhibition (GP = 68–86%) .

-

Target Identification : Use kinase profiling or molecular docking to identify interactions with c-Met kinase, a known target for triazole-based inhibitors .

-

Mechanistic Studies : Apoptosis assays (e.g., Annexin V staining) and Western blotting for caspase activation confirm pro-apoptotic effects .

- Data Table :

| Cell Line | GP Value (%) | Target Protein | Reference |

|---|---|---|---|

| NCI-H522 | 68.09–86.18 | c-Met Kinase |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Batch Purity Analysis : Use HPLC (≥95% purity) to rule out impurities. For example, residual Cu catalysts in click reactions may skew bioassay results .

- Solubility Optimization : Address low aqueous solubility (common for triazoles) using co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations .

- Structural Confirmation : Re-evaluate crystallography data (e.g., SHELXL refinement) to confirm regiochemistry, as incorrect assignments may alter activity .

Q. What computational strategies predict the reactivity and binding modes of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C4 of triazole) for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate binding to c-Met kinase (PDB: 3LQ8). Analogous triazoles show hydrogen bonding with Met1160 and hydrophobic interactions with Val1092 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. How are crystallographic challenges (e.g., anisotropy, twinning) addressed during structure determination?

- Methodology :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects from chlorine atoms .

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while ADPs (anisotropic displacement parameters) refine disordered regions .

- Validation : Check R-factor convergence (< 5%) and PLATON alerts for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.